molecular formula C20H15ClFN5O3 B2966583 N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021078-98-7

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B2966583
CAS No.: 1021078-98-7
M. Wt: 427.82
InChI Key: QLSXKQYJZPCCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a pyrazolo-triazine derivative characterized by a central pyrazolo[1,5-d][1,2,4]triazin-4-one scaffold substituted with a 4-fluorophenyl group at position 2 and an acetamide-linked 3-chloro-4-methoxyphenyl moiety at position 4. The chloro and methoxy substituents on the phenyl ring may enhance metabolic stability and target binding, while the fluorophenyl group contributes to electronic modulation .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O3/c1-30-18-7-6-14(8-15(18)21)24-19(28)10-26-20(29)17-9-16(25-27(17)11-23-26)12-2-4-13(22)5-3-12/h2-9,11H,10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSXKQYJZPCCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS No. 179552-75-1) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClFN3O2C_{19}H_{21}ClFN_3O_2 with a molecular weight of 368.84 g/mol. The structure includes several functional groups that contribute to its biological activity:

  • Chloro and methoxy groups enhance lipophilicity and may influence receptor binding.
  • Pyrazolo[1,5-d][1,2,4]triazin moiety is known for various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that derivatives of pyrazolo[1,5-d][1,2,4]triazin can inhibit the proliferation of cancer cells through various mechanisms:

  • Apoptosis Induction : Compounds in this class have been reported to trigger apoptotic pathways in cancer cell lines.
  • Cell Cycle Arrest : They may cause cell cycle arrest in the G0/G1 phase, which is critical for inhibiting tumor growth.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activities against various bacterial strains. Studies indicate that it possesses:

  • Broad-spectrum antibacterial activity : Effective against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MICs) : Research shows MIC values ranging from 8 to 32 µg/mL against several strains including Staphylococcus aureus and Escherichia coli.

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the anticancer effects of a related compound on human lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM with an IC50 value of approximately 15 µM.
  • Antimicrobial Assays :
    • In vitro tests revealed that the compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against E. coli. These findings suggest its potential as a lead compound for developing new antibiotics.

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)Reference
AnticancerHuman lung cancer cells15
AntibacterialStaphylococcus aureus16
AntibacterialEscherichia coli32

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 3-chloro-4-methoxyphenyl group in the target compound introduces steric bulk and polarizability compared to the smaller 2-furylmethyl group in . This may improve lipophilicity and membrane permeability. The 4-fluorophenyl group is conserved across analogues, suggesting its critical role in maintaining scaffold rigidity and binding affinity .

Synthetic Strategies :

  • The acetamide linkage is commonly synthesized via nucleophilic substitution of α-chloroacetamide intermediates with amines, as seen in pyrazolo-triazine derivatives .
  • Substituents like 3-chloro-4-methoxyphenyl may require protective group strategies to avoid side reactions during coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.